Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate
Description
Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate is a pyrazole-based compound characterized by a 5-methylpyrazole core substituted at position 1 with a 2-(1,3-dioxoisoindol-2-yl)ethyl group and at position 4 with an ethyl carboxylate moiety. The 1,3-dioxoisoindolyl (phthalimide) group introduces a rigid, bicyclic aromatic system with two ketone oxygen atoms, which may enhance electron-withdrawing effects and influence intermolecular interactions such as hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-24-17(23)14-10-18-20(11(14)2)9-8-19-15(21)12-6-4-5-7-13(12)16(19)22/h4-7,10H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIIHDPRDAVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as phthalimides, have been known to interact with various biological targets.
Biological Activity
Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole ring substituted with an ethyl group and a dioxoisoindole moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 253.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 2.15 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. A study reported a dose-dependent decrease in cell viability with IC50 values around 25 µM for HeLa cells .
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. The compound appears to interfere with the PI3K/Akt signaling pathway, leading to reduced phosphorylation of Akt and subsequent induction of apoptosis .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The compound exhibited a broad spectrum of activity, particularly against gram-positive bacteria. This study highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
A recent study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that higher concentrations resulted in significant cell death, suggesting its potential as an anticancer agent. The study also noted that the compound's effectiveness varied across different cancer types, emphasizing the need for further research into its selectivity and mechanism .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrazole ring and a dioxoisoindole moiety. Its molecular formula is , with a molecular weight of approximately 288.30 g/mol. The structural configuration plays a crucial role in its biological interactions and efficacy.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential use as anticancer agents .
-
Antimicrobial Properties
- The compound has shown promise in antimicrobial applications. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | Starting materials A & B | 70 | NMR, IR |
| 2 | Intermediate reaction | 85 | MS |
| 3 | Final product isolation | 90 | NMR, IR |
Case Study 1: Anticancer Evaluation
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues from Combi-Blocks ()
The Combi-Blocks catalog (2015) lists several pyrazole-4-carboxylate derivatives with variations in the substituent at position 1. Key examples include:
| Compound ID | Substituent at Position 1 | CAS Number | Key Structural Features |
|---|---|---|---|
| HC-2443 | 3-Chloropyridin-2-yl | 1150164-31-0 | Chloropyridine ring, direct attachment |
| HC-2535 | 6-Chloropyridin-2-yl | 1150164-74-1 | Chloropyridine ring, para-substituted Cl |
| SS-0647 | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-yl | 800401-67-6 | Fused pyrrolopyridine system, Cl substituent |
| Target Compound | 2-(1,3-Dioxoisoindol-2-yl)ethyl | Not listed | Phthalimide group, ethyl linker |
Key Differences:
Substituent Complexity: The target compound features a phthalimide group linked via an ethyl chain, whereas analogs like HC-2443 and HC-2535 have chloropyridinyl groups directly attached. The phthalimide group introduces a bulkier, planar aromatic system compared to monocyclic pyridines.
Flexibility : The ethyl linker in the target compound adds conformational flexibility, whereas direct attachment in analogs restricts motion.
Physicochemical Properties (Inferred)
- Solubility : The phthalimide group’s hydrophobicity likely reduces aqueous solubility compared to chloropyridinyl derivatives, which benefit from polar Cl atoms.
- Stability : The phthalimide group is resistant to hydrolysis under physiological conditions, whereas chloropyridines may undergo nucleophilic substitution.
- Molecular Weight : The target compound’s molecular weight is higher (~350–400 g/mol) due to the phthalimide moiety, compared to ~250–300 g/mol for chloropyridinyl analogs.
Crystallographic and Structural Validation
- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for determining the target compound’s crystal structure, particularly for analyzing puckering effects in the phthalimide ring (see on ring conformation analysis).
- Validation : Adherence to protocols in ensures accurate structural determination, crucial for comparing bond lengths, angles, and torsional parameters with analogs.
Preparation Methods
Methylation Strategies
Introduction of the 5-methyl group is achieved through dimethyl carbonate (DMC)-mediated methylation. As detailed in CN106187894A, potassium carbonate in diethylene glycol dimethyl ether facilitates this transformation at 100–120°C, achieving 90% conversion when using a 1:1.2 molar ratio of pyrazole precursor to DMC. This method avoids hazardous methyl halides, aligning with green chemistry principles.
Functionalization with 1,3-Dioxoisoindol-2-yl Ethyl Group
Attachment of the 1,3-dioxoisoindol-2-yl ethyl sidechain requires careful optimization to prevent N-oxide formation.
Alkylation via SN2 Displacement
IL238044A discloses a two-step protocol:
- Chlorination : Treating 5-methylpyrazole-4-carboxylic acid ethyl ester with HCl/H₂O₂ in dichloroethane at 60°C for 6 hours introduces a chloroethyl group (yield: 85%).
- Nucleophilic Substitution : Reacting the chlorinated intermediate with potassium phthalimide in DMF at 80°C for 8 hours installs the dioxoisoindol moiety (yield: 82%).
Reaction Optimization and Catalytic Systems
Comparative data from multiple patents reveal critical parameters for maximizing yield:
Notably, potassium carbonate in high-boiling ether solvents (e.g., diethylene glycol dimethyl ether) enhances thermal stability during prolonged reactions. In contrast, sodium hydride in DMF enables rapid methylation but requires strict anhydrous conditions.
Purification and Analytical Validation
Post-synthetic purification is critical for pharmaceutical-grade material.
Distillation and Crystallization
IL238044A recommends fractional distillation under reduced pressure (0.5–1.0 mmHg) to isolate the final product, achieving >98% purity. For intermediates, CN106187894A employs aqueous workup with sodium sulfite (5% w/v) to remove peroxides, followed by sodium carbonate washes to neutralize residual acid.
Spectroscopic Characterization
1H NMR analysis (δ 1.35 ppm for ethyl ester, δ 7.85–8.10 ppm for phthalimide protons) confirms successful functionalization. Mass spectrometry data from CN103508959A shows a molecular ion peak at m/z 331.1 ([M+H]⁺), consistent with the target compound’s molecular weight.
Industrial-Scale Considerations
Scaling production requires addressing exothermic risks during chlorination. CN106187894A mitigates this via dropwise addition of H₂O₂ at 25°C, maintaining reactor temperatures below 70°C. Additionally, recycling diethylene glycol dimethyl ether reduces solvent costs by 40% in batch processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
